1,3'-Bipiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 247.76 g/mol. This compound is characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain and functionalized with a carboxamide group. It is commonly used in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activity.
The compound can be synthesized through various chemical processes involving piperidine derivatives, typically under controlled laboratory conditions. It is commercially available from chemical suppliers and is utilized in both research and industrial applications.
1,3'-Bipiperidine-4-carboxamide hydrochloride falls under the category of nitrogen-containing heterocycles. It is classified as an amide due to the presence of the carboxamide functional group, which plays a crucial role in its reactivity and interaction with biological targets.
The synthesis of 1,3'-Bipiperidine-4-carboxamide hydrochloride often involves the coupling of piperidine derivatives. A common method includes the reaction of piperidine with a carboxamide derivative in the presence of a catalyst such as HATU (1-Hydroxy-7-azabenzotriazole) and triethylamine.
The reaction typically proceeds as follows:
Industrial production methods may involve automated reactors to enhance yield and purity while adhering to strict quality control measures.
The molecular structure of 1,3'-Bipiperidine-4-carboxamide hydrochloride features two piperidine rings connected via a carbon chain, with a carboxamide group attached to one of the rings. The presence of chlorine in the hydrochloride form adds to its solubility and stability.
1,3'-Bipiperidine-4-carboxamide hydrochloride can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1,3'-Bipiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, leading to alterations in their activity that can result in various biochemical effects. The specific pathways depend on the application context, such as enzyme inhibition or receptor modulation.
1,3'-Bipiperidine-4-carboxamide hydrochloride exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or temperature changes. Its reactivity profile allows it to participate in diverse chemical transformations useful for synthetic applications.
1,3'-Bipiperidine-4-carboxamide hydrochloride has significant applications in various scientific fields:
The synthesis of bipiperidine scaffolds has evolved from classical pyridine hydrogenation to sophisticated catalytic methods. Early routes (pre-2000) relied on heterogeneous catalysis under harsh conditions (100–200 bar H₂, Ru/C or Pd/C catalysts), often yielding racemic mixtures with poor functional group tolerance. For example, unsubstituted pyridine hydrogenation required nickel catalysts at >150°C, limiting applicability to sensitive intermediates [9]. A paradigm shift occurred with the introduction of chiral auxiliaries and asymmetric hydrogenation techniques. Iridium(I) catalysts with P,N-ligands enabled enantioselective reduction of pyridinium salts (e.g., 2-substituted derivatives), achieving >90% ee for pharmaceutical intermediates like 11β-HSD1 inhibitors [9]. Concurrently, chemo selective methods emerged, exemplified by palladium-catalyzed hydrogenation that tolerated aryl halides and alkenes—critical for synthesizing bipiperidine carboxamides without protecting groups [9].
Recent breakthroughs focus on dearomatization strategies and cascade reactions. Rhodium(I)-catalyzed dearomatization/hydrogenation of fluoropyridines using pinacol borane delivers all-cis-fluoropiperidines—key motifs in CNS drug analogs (Melperone, Dyclonine) [9]. Grygorenko’s one-pot dehydroxylation/hydrogenation protocol combines pyridine reduction with hydroxyl group removal or retention, streamlining access to 3-substituted piperidines [9]. These advances address historical challenges in stereocontrol and substrate versatility, enabling the efficient assembly of 1,3'-bipiperidine cores for carboxamide functionalization.
Table 1: Evolution of Key Hydrogenation Methods for Piperidine Synthesis
Era | Method | Conditions | Limitations | Advances |
---|---|---|---|---|
Pre-2000 | Ni/Ru Catalysis | >150°C, 100–200 bar H₂ | Low stereoselectivity, side reactions | Basic scaffold access |
2000–2010 | Chiral Ir/Rh Complexes | Mild H₂, P,N-ligands | Narrow substrate scope | Enantioselectivity (up to 95% ee) |
2010–Present | Dearomatization/Hydrogenation | Rh(I)/borane, Pd-mild H₂ | Fluorine-specific side reactions | All-cis-multifluorinated piperidines, chemo selectivity |
Carboxamide installation on the bipiperidine scaffold leverages activation reagents and coupling catalysts to overcome steric hindrance from the bicyclic system. HATU-mediated couplings (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective, achieving >75% yields in conjugating sterically hindered amines (e.g., N-methylpiperazine) with bipiperidine-4-carboxylic acids [4]. This method outperforms classical carbodiimide reagents (DCC, EDC) by minimizing racemization and accelerating reaction kinetics. For electron-deficient amines, mixed anhydride approaches using isobutyl chloroformate provide cost-effective alternatives, albeit with moderate yields (60–65%) [4].
Catalytic amidation represents a cutting-edge strategy. Copper-catalyzed C–N coupling enables direct carboxamide formation from halobipiperidines and amides, bypassing pre-activated acid intermediates. For example, 4-bromo-1,3'-bipiperidine reacts with acetamide using CuI/L-proline catalysis to deliver N-acetyl derivatives in 70% yield [5]. Additionally, enzyme-mediated amidation (e.g., Candida antarctica lipase B) achieves chemoselective coupling in non-polar solvents, preserving acid-labile groups [5]. These methods are instrumental for synthesizing complex carboxamides like those in PROTAC degraders, where pomalidomide is conjugated to piperidine-4-carboxamides via piperazine linkers .
Table 2: Coupling Reagents for Bipiperidine-4-Carboxamide Formation
Reagent/Strategy | Amine Type | Yield Range | Key Advantage | Application Example |
---|---|---|---|---|
HATU | Sterically hindered | 75–92% | Minimal racemization, fast kinetics | PARP inhibitor lead compounds [4] |
Isobutyl chloroformate | Electron-rich | 60–65% | Low cost, simple workup | Intermediate for sildenafil analogs [8] |
CuI/L-proline | Aromatic, aliphatic | 65–70% | No acid pre-activation | CCR5 inhibitors [5] |
Enzymatic (CAL-B) | Chiral amines | 50–58% | Stereoretention, mild conditions | PROTAC conjugates |
Converting 1,3'-bipiperidine-4-carboxamide free bases to hydrochloride salts significantly enhances aqueous solubility and solid-state stability. The protonation site is typically the piperidine nitrogen distal to the carboxamide, as confirmed by X-ray crystallography in related compounds [3]. Salt formation employs gaseous HCl in aprotic solvents (e.g., anhydrous diethyl ether) or aqueous HCl in alcohols, with the latter preferred for scalability. Critical parameters include:
The hydrochloride salt confers a 200-fold solubility boost in physiological pH (7.4) compared to free bases—essential for oral bioavailability. This is attributed to ion-dipole interactions with water molecules, disrupting hydrophobic aggregation [8]. Stability studies reveal hydrochloride salts resist oxidative degradation better than free bases, with >24-month shelf-life under ambient conditions when packaged with desiccants [8]. However, hygroscopicity remains a concern; dynamic vapor sorption (DVS) data shows 5–8% water uptake at 80% RH, necessitating controlled humidity packaging [10].
Monohydrochloride (mono-HCl) and dihydrochloride (di-HCl) salts exhibit distinct physicochemical and biological properties, influencing their therapeutic applicability. Mono-HCl salts, the standard for 1,3'-bipiperidine-4-carboxamides, offer balanced solubility (≥25 mg/mL in water) and crystallinity suitable for tablet formulation. In contrast, di-HCl salts, though more water-soluble (≥80 mg/mL), display hygroscopic tendencies that complicate manufacturing [1] [5].
Key trade-offs include:
Notably, di-HCl formation is inadvertent in many processes and avoided via pH-controlled crystallization (target pH 5.0–6.0) [1]. CCR5 inhibitors like maraviroc analogs prioritize mono-HCl salts for optimal shelf-life, whereas di-HCl variants are reserved for high-dose parenteral formulations requiring extreme solubility [5].
Table 3: Mono-HCl vs. Di-HCl Salt Properties
Property | Mono-HCl Salt | Di-HCl Salt | Impact on Development |
---|---|---|---|
Water solubility | 25–40 mg/mL | 80–120 mg/mL | Di-HCl better for injections |
Hygroscopicity | Low (3–5% @ 80% RH) | High (15–20% @ 80% RH) | Mono-HCl preferred for solid dosage |
Thermal stability | >220°C decomposition | 180–190°C decomposition | Mono-HCl allows hot-melt extrusion |
Oral bioavailability | 50–70% (rat) | 75–90% (rat) | Di-HCl gives higher Cₘₐₓ |
Sustainable synthesis of 1,3'-bipiperidine-4-carboxamide hydrochlorides integrates catalyst redesign, solvent substitution, and energy minimization. Cobalt nanocatalysts on titanium/melamine supports enable pyridine hydrogenation in water without acidic additives, reducing metal leaching to <50 ppm and allowing catalyst reuse for >10 cycles [9]. This contrasts with traditional Pd/C systems requiring acetic acid and high-pressure reactors.
Solvent-free amidation techniques are gaining traction: ball-milling bipiperidine carboxylic acids with amines and polymer-supported carbodiimide (PS-EDC) delivers carboxamides in 85% yield within 2 hours, eliminating dichloromethane waste [1]. For hydrochloride salt formation, microwave-assisted crystallization in ethanol/water cuts processing time by 60% while improving polymorph purity [8].
Life-cycle assessments highlight two green metrics:
Future efforts target enzymatic desymmetrization of prochiral bipiperidines and continuous-flow hydrogenation to further enhance sustainability [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: